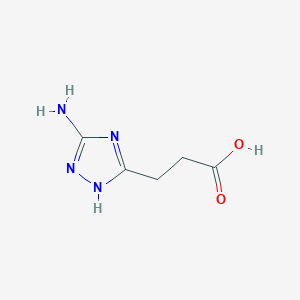

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid

説明

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

化学反応の分析

Acylation Reactions

The amino group on the triazole ring undergoes acylation with acyl chlorides. For example:

- Reaction with acetyl chloride forms N-acetyl derivatives, confirmed via IR (amide I band at 1,650 cm⁻¹) and NMR (disappearance of NH₂ signals at δ 5.12 ppm) .

- Microwave conditions (150°C, 20 minutes) improve reaction rates and purity compared to traditional heating .

Key Observation : Acylation occurs preferentially at the triazole amino group rather than the carboxylic acid due to steric and electronic factors .

Esterification and Functionalization

The carboxylic acid group participates in esterification:

- Reaction with methanol/H₂SO₄ yields methyl esters, evidenced by IR (C=O stretch at 1,720 cm⁻¹) and ¹³C NMR (ester carbonyl at δ 170.5 ppm) .

- Table 2 : Esterification conditions and yields

| Ester Derivative | Reagent | Temperature | Yield |

|----------------------|-------------------|-------------|-------|

| Methyl ester | Methanol/H₂SO₄ | Reflux | 85% |

| Benzyl ester | Benzyl alcohol/DCC| RT | 78% |

Tautomerism and Hydrogen Bonding

The compound displays annular prototropic tautomerism, studied via NMR and X-ray crystallography:

- Solid State : X-ray data confirm the 1H-tautomer with hydrogen at N1, stabilized by intramolecular N1–H⋯O8 hydrogen bonds (2.02 Å) .

- Solution : ¹H NMR (DMSO-d₆) shows equilibrium between 1H- and 4H-tautomers, with ratios influenced by solvent polarity .

Table 3 : Tautomeric populations in different solvents

| Solvent | 1H-Tautomer (%) | 4H-Tautomer (%) |

|---|---|---|

| DMSO-d₆ | 72 | 28 |

| CDCl₃ | 58 | 42 |

Cyclization and Rearrangement

Under basic conditions, the compound undergoes cyclization to form fused heterocycles:

- Heating with KOH/EtOH induces intramolecular cyclization, producing tricyclic derivatives via C–N bond formation .

- Rearrangement reactions with thiourea yield 1,3,4-thiadiazole hybrids, validated by LC-MS and elemental analysis .

Biological Activity Implications

Derivatives exhibit:

科学的研究の応用

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Used in the development of new materials with specific properties.

作用機序

The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in this binding process, interacting with amino acid residues in the enzyme’s active site .

類似化合物との比較

Similar Compounds

3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic acid: Another triazole derivative with similar structural features.

3-(3-Amino-1H-1,2,4-triazol-4-yl)propanoic acid: Differing in the position of the amino group on the triazole ring.

Uniqueness

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for the development of new drugs and materials .

生物活性

3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its molecular formula and a molecular weight of approximately 156.14 g/mol. It exhibits significant solubility in various solvents and has been studied for its role in biochemical reactions involving enzymes and cellular signaling pathways .

Target Interactions

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Research indicates that it acts as an inhibitor of kinases and lysine-specific demethylase 1 (LSD1), which are crucial in regulating various cellular functions .

Biochemical Pathways

The compound influences several biochemical pathways:

- Inhibition of Kinases: It modulates kinase activity, affecting cell signaling pathways critical for proliferation and survival.

- Cytokine Modulation: Studies have shown that derivatives of this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs), suggesting potential anti-inflammatory effects .

Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory properties of several derivatives of this compound. The results indicated that compounds derived from this structure significantly reduced TNF-α levels by 44–60% in stimulated PBMC cultures. Notably, compounds 3a and 3c exhibited the strongest inhibitory effects on TNF-α production without increasing its levels at lower doses .

Antimicrobial Activity

The antimicrobial efficacy of these derivatives was assessed against various bacterial strains. The results demonstrated that several compounds showed significant activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may serve as a promising candidate for developing new antimicrobial agents .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Evaluation of New Triazole Derivatives | Compounds 3a , 3c , and 3e showed significant anti-inflammatory effects by reducing cytokine release in PBMCs. |

| Antimicrobial Activity Assessment | Several derivatives were effective against multiple bacterial strains, indicating potential therapeutic applications in infectious diseases. |

| Cytokine Release Study | All tested compounds decreased TNF-α production significantly compared to controls, highlighting their anti-inflammatory potential. |

特性

IUPAC Name |

3-(3-amino-1H-1,2,4-triazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCLMRLUECNBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649480 | |

| Record name | 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933753-12-9 | |

| Record name | 3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-amino-4H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。